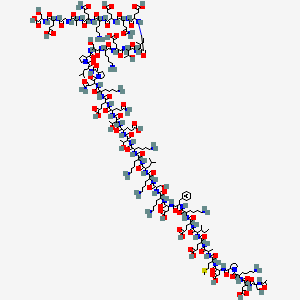

Thymosin Beta 4

Description

Properties

IUPAC Name |

4-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPMCIBIHRSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C212H350N56O78S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4963 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thymosin Beta 4: A Deep Dive into the Molecular Mechanisms of Tissue Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that has emerged as a potent, naturally occurring mediator of tissue repair and regeneration.[1] Initially isolated from the thymus, Tβ4 is now known to be ubiquitously expressed in virtually all mammalian cells and is found in high concentrations in platelets and white blood cells, which are critical first responders to injury.[2] Upon tissue damage, Tβ4 is released at the wound site, where it orchestrates a complex and multifaceted healing cascade.[2] This guide provides a detailed examination of the core mechanisms of action through which Tβ4 promotes tissue repair, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

Tβ4's regenerative capacity stems from its ability to influence multiple biological processes simultaneously. These include modulating actin cytoskeleton dynamics, promoting cell migration and angiogenesis, exerting potent anti-inflammatory and anti-apoptotic effects, and reducing fibrosis.[3][4]

Actin Sequestration and Cytoskeletal Dynamics

The most well-characterized function of Tβ4 is its role as a primary G-actin (monomeric actin) sequestering protein.[5][6] By binding to G-actin in a 1:1 ratio, Tβ4 maintains a large intracellular pool of unpolymerized actin monomers.[5] This regulation is crucial for dynamic cellular processes that depend on rapid actin polymerization and depolymerization, such as cell migration and division.[5]

When a cell receives a migratory stimulus, Tβ4 can release its bound G-actin, making it available for rapid assembly into F-actin (filamentous actin) at the leading edge of the cell, driving the formation of lamellipodia and filopodia.[7] This controlled release facilitates the cytoskeletal rearrangements necessary for cell motility, a fundamental step in wound closure.[7]

Promotion of Cell Migration and Re-epithelialization

A direct consequence of its effect on actin dynamics is Tβ4's ability to promote the migration of various cell types essential for healing, including keratinocytes, endothelial cells, and fibroblasts.[3][8] This chemotactic activity is crucial for closing the wound gap and rebuilding tissue architecture.[7][8] Studies have shown that Tβ4 accelerates re-epithelialization, a process where keratinocytes migrate from the wound edges to cover the defect.[7][8]

Pro-Angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for delivering oxygen, nutrients, and immune cells to the injury site.[3][9] Tβ4 is a potent pro-angiogenic factor.[10][11] It stimulates the migration and proliferation of endothelial cells and promotes their differentiation into capillary-like tubes.[10][12] The angiogenic activity of Tβ4 is mediated, in part, by the upregulation of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and through the activation of signaling pathways such as Notch.[13][14]

Anti-Inflammatory Activity

While inflammation is a necessary phase of wound healing, excessive or prolonged inflammation can lead to further tissue damage and delayed repair.[15] Tβ4 exhibits potent anti-inflammatory properties by down-regulating the expression of pro-inflammatory cytokines and chemokines.[2][15] It achieves this by inhibiting key inflammatory signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway.[15][16] By modulating the inflammatory response, Tβ4 creates a more favorable environment for tissue regeneration.[3][17]

Anti-Apoptotic Effects

Protecting cells from programmed cell death (apoptosis) at the site of injury is critical for preserving tissue mass and function. Tβ4 has demonstrated significant anti-apoptotic activity in various cell types, including cardiomyocytes and corneal epithelial cells.[10][18][19] It can inhibit the activation of multiple caspases (caspase-2, -3, -8, and -9), which are key executioners of the apoptotic cascade.[18][20] Furthermore, Tβ4 promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[20][21]

Reduction of Fibrosis and Scar Formation

Fibrosis, or the excessive formation of scar tissue, can impair organ function. Tβ4 has been shown to reduce fibrosis and scar formation.[4] It achieves this by decreasing the number of myofibroblasts, the primary cells responsible for depositing the dense extracellular matrix that forms scars.[2] Tβ4 can also modulate the Transforming Growth Factor-β (TGF-β) pathway, a central regulator of fibrosis.[16][20]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of Tβ4.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Type | Tβ4 Concentration | Observed Effect | Citation(s) |

| Cell Proliferation | HUVEC | 0.5 µg/mL | Significant promotion of proliferation vs. control | [12] |

| Cell Proliferation | HUVEC | 2.0 µg/mL | Proliferation effect comparable to 0.5 µg/mL of dimeric Tβ4 | [12] |

| Cell Migration | Keratinocytes | 10 pg | 2-3 fold increase in migration over control | [8] |

| Cell Migration | Rat Palatal Cells | 100 - 1,000 ng/mL | Stimulated cell movement observed at 12-24 hours | [13] |

| Angiogenesis | HUVEC | 100 ng | Doubling of vascular sprout area in coronary artery ring assay | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Injury Type | Tβ4 Dosage | Outcome | Citation(s) |

| Rat | Full-thickness wound | Topical/Intraperitoneal | 42% increase in re-epithelialization at 4 days | [8] |

| Rat | Random skin flap | 2 and 10 mg/kg/day (IP) | Dose-dependent improvement in flap survival | |

| Rat | Full-thickness wound | 0.25 mg/mL (Topical) | 50% wound healing achieved ~1 day faster than native Tβ4 | [12] |

| Pig | Chronic Myocardial Ischemia | rAAV-mediated | Increased capillary density from ~26 to ~41-45 capillaries/field | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of Tβ4.

In Vitro Cell Migration (Scratch) Assay

This assay is used to assess the effect of Tβ4 on collective cell migration, simulating the closure of a wound.

-

Cell Seeding: Plate cells (e.g., keratinocytes, fibroblasts) in a multi-well plate at a density that ensures they form a confluent monolayer within 24 hours.[18]

-

Creating the "Wound": Once confluent, use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch through the center of the monolayer.[18]

-

Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh, low-serum medium containing various concentrations of Tβ4 (e.g., 0, 100, 1000 ng/mL) or a vehicle control.[13]

-

Imaging: Place the plate in a live-cell imaging system or a standard incubator. Capture images of the scratch at defined time points (e.g., 0, 8, 16, 24 hours) using a phase-contrast microscope.[2]

-

Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of area reduction over time.[2]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of Tβ4 to promote the formation of capillary-like structures by endothelial cells.

-

Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette the cold liquid matrix into the wells of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow it to gel.[17]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentrations of Tβ4 or controls.

-

Incubation: Seed the cell suspension onto the surface of the gelled matrix. Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

-

Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM).[17] Capture images using a fluorescence microscope.

-

Quantification: Analyze the images to quantify angiogenic parameters such as the total tube length, number of branch points, and number of loops formed per field of view.

In Vivo Dermal Wound Healing Model

This protocol evaluates the efficacy of Tβ4 in a preclinical animal model.

-

Animal Model: Use adult rats or mice (e.g., Wistar rats).[3] Anesthetize the animal and shave the dorsal surface.

-

Wound Creation: Create one or more full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 5 mm diameter).[3]

-

Treatment Application: Apply Tβ4 topically in a hydrogel, or administer it systemically via intraperitoneal (IP) injection (e.g., 5 mg/kg).[8] The control group receives the vehicle alone.

-

Wound Measurement: At specified time points (e.g., days 3, 5, 7, 9), photograph the wounds. Measure the wound area using image analysis software to calculate the percentage of wound closure.

-

Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue. Process the tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, angiogenesis (by staining for markers like CD31), and inflammatory cell infiltration.[3]

Western Blot Analysis for Signaling Pathways

This technique is used to measure changes in the protein levels and activation states of key signaling molecules in response to Tβ4.

-

Sample Preparation: Treat cells in culture with Tβ4 for various time points. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14] For tissue samples, homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[11]

-

Electrophoresis: Mix the protein lysates with Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein (e.g., 20 μg) onto an SDS-PAGE gel.[14] Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[11][16] Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, β-catenin, Caspase-3) overnight at 4°C.[16]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16] Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to compare expression between different conditions.

Conclusion

This compound is a pleiotropic peptide that stands at the crossroads of multiple critical pathways in tissue repair. Its ability to modulate the actin cytoskeleton, promote cell migration, stimulate angiogenesis, and suppress inflammation and apoptosis makes it a highly attractive therapeutic candidate.[20] The robust preclinical data, supported by standardized experimental protocols, provides a strong foundation for its continued investigation in clinical trials for a range of indications, including dermal wounds, cardiac repair, and corneal injuries.[8][20] Further research into its downstream signaling and receptor interactions will continue to unlock the full therapeutic potential of this remarkable regenerative molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejdent.org [ejdent.org]

- 4. Frontiers | Current Status and Limitations of Myocardial Infarction Large Animal Models in Cardiovascular Translational Research [frontiersin.org]

- 5. The Escherichia coli-Derived Thymosin β4 Concatemer Promotes Cell Proliferation and Healing Wound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel dimeric this compound with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Tβ4 Increases Neovascularization and Cardiac Function in Chronic Myocardial Ischemia of Normo- and Hypercholesterolemic Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. clyte.tech [clyte.tech]

- 14. researchgate.net [researchgate.net]

- 15. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 16. med.virginia.edu [med.virginia.edu]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. ibidi.com [ibidi.com]

- 19. researchgate.net [researchgate.net]

- 20. genscript.com [genscript.com]

- 21. Thymosin β4 and prothymosin α promote cardiac regeneration post-ischaemic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Thymosin Beta 4 Signaling Pathways in Cell Migration: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymosin beta 4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that plays a crucial role in the regulation of actin polymerization in eukaryotic cells.[1][2] Beyond its function as a primary G-actin-sequestering molecule, Tβ4 is implicated in a wide array of cellular processes, including cell proliferation, differentiation, survival, and, notably, cell migration.[3][4][5] Its involvement in promoting cell motility has significant implications in physiological contexts such as wound healing and angiogenesis, as well as in pathological conditions like tumor metastasis.[1][5][6] This technical guide provides a comprehensive overview of the core signaling pathways modulated by Tβ4 to drive cell migration, presents quantitative data from key studies, and details relevant experimental protocols.

Core Signaling Pathways in Tβ4-Mediated Cell Migration

Tβ4 orchestrates cell migration through a complex network of signaling pathways that converge on the regulation of the actin cytoskeleton, cell adhesion, and protrusive activity. The primary mechanisms involve the activation of key signaling nodes, including Integrin-Linked Kinase (ILK), Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Rho GTPases.

The ILK/IQGAP1/Rac1 Signaling Pathway

A pivotal pathway in Tβ4-induced cell migration, particularly in cancer cells, involves the activation of the ILK/IQGAP1/Rac1 axis.[3][7] Tβ4 has been shown to form a functional complex with PINCH and ILK, leading to the activation of downstream effectors.[8][9]

Mechanism of Action:

-

ILK Activation: Tβ4 directly interacts with ILK, a serine/threonine kinase that serves as a central scaffold protein in focal adhesions.[8][10] This interaction enhances ILK activity.

-

IQGAP1 Complex Formation: Activated ILK forms a complex with IQ motif-containing GTPase-activating protein 1 (IQGAP1), a scaffold protein that interacts with various signaling molecules, including Rho GTPases.[3][7]

-

Rac1 Activation: The ILK/IQGAP1 complex promotes the activation of Rac1, a member of the Rho family of small GTPases.[3][7] Rac1 activation is a critical step in the formation of lamellipodia, which are essential protrusive structures at the leading edge of migrating cells.

-

Actin Reorganization: Activated Rac1 stimulates actin polymerization through downstream effectors like the Arp2/3 complex, leading to the formation of a branched actin network within lamellipodia and driving cell protrusion.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and migration. Tβ4 has been demonstrated to activate this pathway, contributing to its pro-migratory effects.[8][9]

Mechanism of Action:

-

ILK-mediated PI3K Activation: The interaction of Tβ4 with ILK can lead to the activation of PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2).

-

Downstream Effects: Activated Akt phosphorylates a plethora of downstream targets that regulate various aspects of cell migration, including cytoskeletal dynamics, focal adhesion turnover, and the expression of pro-migratory proteins. For instance, Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), which is known to regulate cell adhesion and migration.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including migration.[11][12] Tβ4 has been shown to promote the survival and microvessel formation of endothelial progenitor cells via the MAPK/ERK pathway.[13]

Mechanism of Action:

-

Upstream Activation: Tβ4 can initiate signaling that leads to the activation of the Ras-Raf-MEK-ERK cascade. The precise mechanism of how Tβ4 activates this pathway is still under investigation but may involve integrin signaling.

-

ERK Phosphorylation: Activated MEK (MAPKK) phosphorylates and activates ERK1/2 (MAPK).

-

Nuclear Translocation and Target Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell migration, such as matrix metalloproteinases (MMPs).

-

Cytosolic Targets: In the cytoplasm, activated ERK can also phosphorylate cytoskeletal-associated proteins, influencing actin dynamics and focal adhesion turnover.

Interaction with Focal Adhesion Kinase (FAK) and Rho GTPases

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction and the regulation of cell migration.[14][15] Rho GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and cell polarity.[16][17][18] Tβ4 influences these key players to orchestrate cell movement.

Mechanism of Action:

-

FAK Regulation: Tβ4 is a component of focal adhesions and can form complexes with FAK, influencing its activation state.[19] Activated FAK can, in turn, modulate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and regulate Rho GTPase activity.[14][15]

-

Rho GTPase Modulation: Tβ4's regulation of actin dynamics directly impacts the activity of Rho GTPases. By sequestering G-actin, Tβ4 influences the availability of actin monomers for polymerization, a process that is tightly controlled by Rho GTPases.[2][20] The activation of Rac1, as mentioned in the ILK pathway, is a prime example of how Tβ4 can specifically modulate a Rho GTPase to promote a migratory phenotype.[3][7]

Quantitative Data on Tβ4-Induced Cell Migration

The pro-migratory effect of Tβ4 has been quantified in various cell types. The following tables summarize key findings from the literature.

| Cell Type | Assay | Treatment | Fold Change in Migration | Reference |

| SW480 Colon Cancer Cells | Transwell Migration | Tβ4 Overexpression | ~2.5 | [7] |

| A549 & H1299 NSCLC Cells | Transwell Migration | Tβ4 Silencing | Significant Decrease | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | Tβ4 (50 nM) | Near-identical to actin-binding motif | [21] |

| SKOV3 Ovarian Cancer Cells | Transwell Migration | Tβ4 Peptides | Significant Increase | [22] |

| Protein | Cell Type | Tβ4 Modulation | Effect on Expression/Activity | Reference |

| Rac1 | SW480 Colon Cancer Cells | Tβ4 Overexpression | Increased Activity | [7] |

| IQGAP1 | SW480 Colon Cancer Cells | Tβ4 Overexpression | Increased Expression | [7] |

| ILK | SW480 Colon Cancer Cells | Tβ4 Overexpression | Increased Expression | [7] |

| MMP-2 | A549 & H1299 NSCLC Cells | Tβ4 Silencing | Decreased Expression | [1] |

| Notch1 | A549 & H1299 NSCLC Cells | Tβ4 Silencing | Decreased Activation | [1] |

| Akt | Cardiac Cells | Tβ4 Treatment | Increased Phosphorylation | [8][9] |

| ERK | Endothelial Progenitor Cells | Tβ4 Treatment | Increased Expression | [13] |

Experimental Protocols

Studying the effects of Tβ4 on cell migration involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.[23][24]

Protocol:

-

Cell Seeding: Plate cells in a 6-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing the desired concentration of Tβ4 or control vehicle.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells towards a chemoattractant.[23][25][26]

Protocol:

-

Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert. Tβ4 can be added to the upper chamber to assess its direct effect on migration or to the lower chamber as a potential chemoattractant.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions, such as the interaction between Tβ4 and ILK.

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein complexes.

-

Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., anti-Tβ4 antibody) to the cell lysate and incubate to allow the antibody to bind to its target.

-

Immunocomplex Precipitation: Add protein A/G-agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, precipitating the entire immunocomplex (bait protein + interacting proteins).

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., anti-ILK antibody) to confirm the interaction.

Conclusion

This compound is a potent regulator of cell migration, acting through a multifaceted signaling network that includes the ILK/IQGAP1/Rac1, PI3K/Akt, and MAPK/ERK pathways. Its ability to modulate these pathways, coupled with its direct influence on actin dynamics, underscores its significance in both physiological and pathological cell motility. The experimental protocols detailed herein provide a framework for the continued investigation of Tβ4's role in cell migration and its potential as a therapeutic target in diseases characterized by aberrant cell motility, such as cancer. Further research is warranted to fully elucidate the intricate molecular mechanisms by which Tβ4 orchestrates these complex signaling events.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thymosin β4 and Actin: Binding Modes, Biological Functions a...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion [frontiersin.org]

- 7. This compound induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymosin beta4 activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mbgm.journals.publicknowledgeproject.org [mbgm.journals.publicknowledgeproject.org]

- 14. Integrin β4 Regulates Cell Migration of Lung Adenocarcinoma Through FAK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho GTPases and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rho GTPases in collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 19. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of thymosin β4-derived peptides on migration and invasion of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell migration Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Thymosin Beta 4 in Actin Polymerization Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymosin beta 4 (Tβ4) is a critical, ubiquitously expressed, 43-amino acid peptide that functions as the primary sequestering agent of globular actin (G-actin) monomers in mammalian cells.[1][2][3] By forming a 1:1 complex with G-actin, Tβ4 maintains a large pool of polymerization-competent actin monomers, preventing their spontaneous assembly into filaments (F-actin).[2][4] This buffering capacity is fundamental to the dynamic regulation of the actin cytoskeleton, which is essential for a myriad of cellular processes including motility, division, and intracellular transport. Tβ4's interaction with actin is finely tuned by the nucleotide state of the actin monomer (ATP vs. ADP) and is modulated by other key actin-binding proteins like profilin.[5][6][7] Dysregulation of the Tβ4-actin equilibrium is implicated in various pathological states, making Tβ4 a protein of significant interest for therapeutic development. This guide provides a comprehensive overview of Tβ4's core function, quantitative interaction parameters, key experimental methodologies, and the signaling pathways that govern its activity.

Core Mechanism: G-Actin Sequestration

The primary role of Tβ4 is to act as a G-actin buffer. In most cells, the total actin concentration far exceeds the critical concentration required for spontaneous polymerization.[7] Tβ4 prevents rampant, uncontrolled filament growth by binding to G-actin monomers, rendering them unable to incorporate into either the fast-growing (barbed) or slow-growing (pointed) end of an actin filament.[7]

The structural basis for this sequestration involves Tβ4 engaging both the barbed and pointed faces of the G-actin monomer, effectively capping it.[1][7] This steric hindrance prevents the monomer from making the necessary contacts for filament assembly. The Tβ4:actin complex represents a readily available reservoir of actin that can be rapidly mobilized for polymerization when and where the cell needs it, often triggered by signaling events that lead to the uncapping of filament ends or the activation of actin nucleators.[1][8]

Quantitative Data on Tβ4-Actin Interaction

The interaction between Tβ4 and G-actin has been quantified through various biophysical techniques. These parameters are crucial for understanding the equilibrium of the actin pool within the cell.

| Parameter | Value | Condition / Cell Type | Reference |

| Binding Affinity (Kd) | |||

| Tβ4 for MgATP-Actin | 0.1 - 3.9 µM | In vitro assays | [1][7] |

| Tβ4 for MgADP-Actin | 80 - 100 µM | In vitro assays | [7] |

| Tβ4 for CaATP-Actin | ~1 µM | In vitro assays | [1] |

| Cellular Concentrations | |||

| Tβ4 | ~149 ± 80.5 µM | Human Polymorphonuclear Leukocytes (PMNs) | [9][10][11] |

| Tβ4 | 100 - 500 µM | General mammalian cells | [7] |

| G-Actin | ~150 µM | Lamellipodia | [7] |

| F-Actin | ~500 µM | Lamellipodia | [7] |

| Kinetic Parameters | |||

| Association rate (k+1) | 8 x 10^6 M⁻¹s⁻¹ | For barbed end elongation | [12] |

| Dissociation rate (k-1) | 0.6 s⁻¹ | For barbed end elongation | [12] |

| Actin Critical Conc. | |||

| Barbed End | ~0.1 µM | In vitro standard conditions | [7] |

Note: The affinity of Tβ4 for G-actin is significantly higher (approximately 50-fold) for the ATP-bound form compared to the ADP-bound form.[4][5] This is physiologically relevant as it ensures that the sequestered pool is primarily composed of polymerization-competent ATP-G-actin.

Signaling and Regulatory Pathways

The function of Tβ4 is not merely passive sequestration. Its expression and interaction with the actin cytoskeleton are regulated by upstream signaling pathways and, in turn, influence downstream cellular behaviors.

Regulation of Tβ4 Expression

The human Tβ4 gene (TMSB4X) lacks canonical TATA and CCAAT boxes but contains promoter regions that are responsive to various stimuli.[13] Its expression is developmentally regulated and can be influenced by growth factors and signaling molecules involved in tissue repair and inflammation.[13][14]

Interaction with Profilin

Profilin is another key G-actin binding protein that competes with Tβ4.[7] Unlike Tβ4, which strictly sequesters actin, the profilin:actin complex can add to the barbed end of actin filaments.[7] Profilin also acts as a nucleotide exchange factor, promoting the conversion of ADP-actin to ATP-actin.[6] The interplay between Tβ4 and profilin creates a sophisticated regulatory system for controlling the availability of actin monomers for polymerization.[6][7]

Downstream Effects

By controlling the local availability of G-actin, Tβ4 is integral to processes that rely on rapid actin remodeling:

-

Cell Migration: Tβ4 overexpression leads to a loss of stress fibers, which is often associated with increased cell motility.[15]

-

Wound Healing and Angiogenesis: Tβ4 promotes endothelial cell migration and tubule formation. Its actin-binding motif is essential for this angiogenic activity.[16]

-

Thrombosis: In platelets, Tβ4 is crucial for maintaining the G-actin/F-actin equilibrium required for proper activation and thrombus formation.[4][17]

-

Signaling Integration: Tβ4 can enhance TGF-β signaling pathways, linking cytoskeletal dynamics to transcriptional regulation.[14]

Key Experimental Protocols

Studying the Tβ4-actin interaction requires specific biochemical and cell-based assays.

Pyrene-Actin Polymerization Assay

This is the cornerstone in vitro assay to measure the effect of Tβ4 on actin polymerization kinetics.

-

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[18] By monitoring fluorescence over time, one can determine the rates of nucleation and elongation.[19] Tβ4, as a sequestering protein, will reduce the concentration of free G-actin available for polymerization, thereby increasing the lag phase and decreasing the polymerization rate.

-

Detailed Methodology:

-

Reagent Preparation:

-

Prepare G-actin buffer (e.g., Buffer A: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).[20]

-

Prepare 10x polymerization buffer (e.g., KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).[20]

-

Purify skeletal muscle actin and label a fraction (typically 5-10%) with N-(1-pyrenyl)iodoacetamide.

-

Purify recombinant or native Tβ4.

-

-

Assay Procedure:

-

On ice, mix pyrene-labeled G-actin and unlabeled G-actin with G-actin buffer to the desired final concentration (e.g., 4 µM).[1]

-

Add varying concentrations of Tβ4 to the actin mixture and incubate for a short period to allow complex formation.

-

Transfer the mixture to a fluorometer cuvette.

-

Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

-

Immediately begin recording pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time until the reaction reaches a steady state.[20]

-

-

Data Analysis: The initial slope of the elongation phase of the polymerization curve is proportional to the rate of polymerization. Plotting this rate against the Tβ4 concentration allows for the determination of its inhibitory effect.

-

Actin Co-sedimentation Assay

This assay is used to determine if a protein binds to F-actin. While Tβ4 is primarily a G-actin binder, this assay is fundamental for studying actin-binding proteins in general and can be used in competitive binding experiments.

-

Principle: F-actin is heavy enough to be pelleted by ultracentrifugation. A protein that binds to F-actin will be co-pelleted, whereas non-binding proteins will remain in the supernatant.[21]

-

Detailed Methodology:

-

Actin Polymerization: Polymerize purified G-actin into F-actin by incubation with polymerization buffer (e.g., 50 mM KCl, 1 mM ATP, 2 mM MgCl₂) at room temperature for at least 1 hour.[21]

-

Binding Reaction: Incubate the pre-formed F-actin with the protein of interest (e.g., Tβ4, though no binding is expected) at room temperature for 30-60 minutes.

-

Ultracentrifugation: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any associated proteins.

-

Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant (S) and pellet (P) fractions by SDS-PAGE and Coomassie staining. The distribution of the protein between the S and P lanes indicates its binding affinity for F-actin. For Tβ4, it should remain exclusively in the supernatant.

-

Conclusion and Therapeutic Implications

This compound is an indispensable regulator of actin dynamics. By maintaining a homeostatic balance of monomeric actin, it enables cells to rapidly construct and deconstruct actin-based structures in response to internal and external cues. Its role extends beyond simple sequestration to encompass the integration of signaling pathways that control cell behavior, making it a multifaceted protein. For drug development professionals, Tβ4 and its regulatory network present numerous opportunities. Modulating Tβ4 levels or its interaction with actin could offer therapeutic benefits in conditions characterized by aberrant cell migration (e.g., cancer metastasis), poor tissue repair (e.g., chronic wounds, myocardial infarction), and inflammatory diseases.[13][22] A thorough understanding of its biochemical and cellular functions, as detailed in this guide, is the foundation for harnessing its therapeutic potential.

References

- 1. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulation of actin in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medisearch.io [medisearch.io]

- 4. Thymosin β4 is essential for thrombus formation by controlling the G-actin/F-actin equilibrium in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the interaction between G-actin and this compound by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The control of actin nucleotide exchange by this compound and profilin. A potential regulatory mechanism for actin polymerization in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Polymerization of actin from the this compound complex initiated by the addition of actin nuclei, nuclei stabilizing agents or myosin S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound sequesters the majority of G-actin in resting human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular cloning and structural characterization of the functional human thymosin beta4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Effects of this compound and thymosin beta 10 on actin structures in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thymosin β4 is essential for thrombus formation by controlling the G-actin/F-actin equilibrium in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Actin polymerization assay | Andex [andexbiotech.com]

- 20. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 21. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

thymosin beta 4 gene expression and transcriptional regulation

An In-depth Technical Guide to Thymosin Beta 4 Gene Expression and Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Tβ4), encoded by the TMSB4X gene, is a highly conserved, 43-amino acid peptide that is a primary regulator of actin sequestration and polymerization, playing a fundamental role in cytoskeletal organization.[1][2][3] Its expression is nearly ubiquitous across mammalian tissues, with notable abundance in the spleen, thymus, and lungs.[4] Beyond its structural role, Tβ4 is implicated in a wide array of cellular processes, including cell proliferation, migration, differentiation, angiogenesis, and apoptosis.[1][5][6] Aberrant expression of the TMSB4X gene is frequently associated with tumorigenesis and metastasis in various cancers, such as colorectal cancer, osteosarcoma, and non-small cell lung cancer, making it a molecule of significant interest for therapeutic development.[3][7][8]

This guide provides a comprehensive overview of the molecular mechanisms governing TMSB4X gene expression, detailing the key signaling pathways and transcription factors involved. It also presents quantitative expression data and detailed protocols for the essential experimental techniques used to study its regulation.

Gene Structure and Promoter Region

The human TMSB4X gene is located on the X chromosome and escapes X-inactivation.[1] It possesses a homolog on the Y chromosome. The gene spans approximately 2 kilobases and consists of three exons and two introns.[3]

A critical feature of the TMSB4X gene is its promoter region, which lacks canonical TATA and CCAAT boxes.[3] Despite the absence of these common promoter elements, the region from -437 to +29 relative to the transcription start site demonstrates significant promoter activity.[3] This suggests that its transcription is initiated through alternative mechanisms, likely involving specific combinations of transcription factors that recognize other cis-regulatory elements.

Transcriptional Regulation of TMSB4X

The expression of TMSB4X is tightly controlled by a complex network of signaling pathways and transcription factors. This regulation allows cells to modulate actin dynamics and other Tβ4-dependent processes in response to extracellular cues.

Key Signaling Pathways

Several major signaling pathways converge to regulate TMSB4X transcription. These pathways are often activated by growth factors and cytokines and are crucial in both normal development and disease.

-

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is a potent inducer of TMSB4X expression. Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus. In a key regulatory mechanism, Smads interact with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to synergistically activate the Tβ4 promoter.[9] This activation is mediated through a novel cis-acting element with the sequence AGACAAAG.[9] This pathway is critical for processes like the epithelial-mesenchymal transition (EMT) in cancer.[9]

-

Notch Signaling: The Notch signaling pathway plays a significant role in Tβ4-mediated angiogenesis. Tβ4 treatment of endothelial cells leads to an increase in the expression of Notch1 and Notch4 receptors in a dose- and time-dependent manner.[5][10] The inhibition of Notch signaling blocks Tβ4-induced tube formation and the expression of downstream targets like VEGF.[10] This indicates a positive feedback loop where Tβ4 can induce components of a pathway that further mediates its angiogenic effects.

-

PI3K/Akt/mTOR Signaling: The PI3K/Akt pathway is another crucial mediator of Tβ4's functions. Tβ4 can regulate this pathway to influence cell survival and autophagy.[5][11] Specifically, Tβ4 has been shown to inhibit the PI3K/Akt/mTOR pathway, which in turn induces autophagy and suppresses the activation of the NLRP3 inflammasome.[11]

-

Wnt/β-catenin Signaling: Tβ4 can activate the Wnt/β-catenin signaling pathway, which is essential for processes like hair follicle development.[5] It promotes the expression of downstream targets such as β-catenin and Lef-1, thereby influencing cell fate and differentiation.[5]

-

NF-κB Signaling: Tβ4 is involved in modulating inflammatory responses by regulating the NF-κB pathway.[5] It can inhibit the priming of the NLRP3 inflammasome by suppressing NF-κB expression, thereby reducing the release of pro-inflammatory cytokines.[11]

Transcription Factors

The activity of the signaling pathways described above is executed by specific transcription factors that bind to regulatory regions of the TMSB4X gene.

-

Smad and TCF/LEF: As part of the TGF-β pathway, Smad proteins form complexes with TCF/LEF factors to bind the TMSB4X promoter and drive its expression.[9]

-

Myocardin-Related Transcription Factors (MRTFs): Tβ4 expression is required for the full activation of MRTFs, which are co-activators for the Serum Response Factor (SRF).[9] The Tβ4-MRTF-SRF axis is critical for regulating genes involved in tumor progression and metastasis.[9]

-

Activator Protein 1 (AP-1): In response to Tβ4 stimulation, the activity of the transcription factor AP-1 increases, suggesting a potential feedback mechanism where Tβ4 can influence its own regulatory network.[12]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Tβ4 has been shown to induce the expression of HIF-1α, a master regulator of the cellular response to hypoxia.[10] Nitric oxide (NO) may regulate Tβ4 expression through the indirect or direct effects of HIF-1α on the Tβ4 promoter.[12]

-

Nuclear factor (erythroid-derived 2)-like 2 (Nrf2): Nrf2 has been found to counter-regulate the expression of Tβ4, indicating a repressive role in certain cellular contexts.[13]

Quantitative Expression of this compound

The expression level of TMSB4X varies significantly across different tissues and disease states. This differential expression underlies its diverse physiological and pathological roles.

Table 1: Relative Expression of TMSB4X mRNA in Normal Tissues

| Tissue | Relative Expression Level | Reference |

| Spleen | High | [4][14] |

| Thymus | High | [4][15] |

| Lungs | High | [4][15] |

| Peritoneal Macrophages | High | [6][14] |

| Brain | Moderate | [6][14] |

| Heart | Moderate | [6] |

| Liver | Moderate | [6][16][14] |

| Kidneys | Moderate | [6][14] |

| Testes | Moderate | [6][14] |

| Ig- Splenic Lymphocytes | ~4-fold higher than Ig+ | [4][15] |

Table 2: TMSB4X Expression in Cancer vs. Normal Tissue

| Cancer Type | Expression Change in Tumor | Reference |

| Osteosarcoma | Upregulated | [16] |

| Colorectal Carcinoma | Upregulated | [16][7] |

| Esophageal Squamous Cell Carcinoma | Upregulated | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | [8] |

| Papillary Thyroid Cancer | Upregulated (especially in metastatic cells) | [7] |

| Hepatocellular Carcinoma | Upregulated | [13] |

Experimental Methodologies

Studying the transcriptional regulation of TMSB4X requires a combination of molecular biology techniques to quantify its expression, identify protein-DNA interactions at its promoter, and measure the functional activity of its regulatory elements.

Quantifying TMSB4X mRNA Expression: RT-qPCR

Quantitative Reverse Transcription PCR (RT-qPCR) is the gold standard for accurately measuring gene expression levels.[17][18][19] The workflow involves isolating RNA, converting it to cDNA, and then amplifying the target sequence in the presence of a fluorescent dye.[20]

References

- 1. genecards.org [genecards.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Molecular cloning and structural characterization of the functional human thymosin beta4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymosin-beta 4 gene. Preliminary characterization and expression in tissues, thymic cells, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 7. Aberrant Expression of Thymosin Beta-4 Correlates With Advanced Disease and BRAF V600E Mutation in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Tumor Progression Is Mediated by Thymosin-β4 through a TGFβ/MRTF Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. TMSB4X this compound X-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. TMSB4X this compound X-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. An Investigation on the Therapeutic Effect of Thymosin β4 and Its Expression Levels in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thymosin β4 expression in human tissues and in tumors using tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. elearning.unite.it [elearning.unite.it]

- 19. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 20. stackscientific.nd.edu [stackscientific.nd.edu]

Thymosin Beta 4: A Dichotomous Regulator in Cellular Dynamics and Tissue Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that has emerged as a critical multifaceted regulator of a wide array of physiological and pathological processes. Initially identified as a G-actin sequestering protein, its functions are now understood to extend far beyond the intracellular space, with potent extracellular signaling capabilities that influence cell migration, angiogenesis, inflammation, and tissue regeneration. This guide provides a comprehensive technical overview of the dual intracellular and extracellular functions of Tβ4, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.

Intracellular Functions: The Gatekeeper of Actin Polymerization

The primary and most well-characterized intracellular role of this compound is its regulation of actin dynamics.[1][2] As the most abundant G-actin sequestering protein in eukaryotic cells, Tβ4 plays a pivotal role in maintaining the delicate equilibrium between monomeric (G-actin) and filamentous (F-actin) actin.[3] This function is crucial for a variety of cellular processes that depend on the rapid remodeling of the actin cytoskeleton, including cell motility, division, and maintenance of cell shape.[1][4]

Microinjection of Tβ4 into living cells has been shown to induce a dose-dependent depolymerization of actin filaments and a reduction in stress fibers, demonstrating its potent regulatory activity in vivo.[5]

Mechanism of Action

Tβ4 forms a 1:1 complex with G-actin, sterically hindering its addition to both the barbed and pointed ends of actin filaments, thereby preventing polymerization.[6][7][8] This sequestering activity is dependent on the nucleotide state of the actin monomer, with Tβ4 exhibiting a significantly higher affinity for ATP-G-actin compared to ADP-G-actin.[9] This differential binding allows for a nuanced control over the available pool of actin monomers for polymerization. The interaction is dynamic, and the release of G-actin from the Tβ4 complex can be initiated by the presence of stable actin nuclei.[6]

dot

Caption: Intracellular regulation of actin polymerization by this compound.

Extracellular Functions: A Pleiotropic Signaling Molecule

Once considered solely an intracellular protein, a growing body of evidence has firmly established this compound as a potent extracellular signaling molecule with diverse functions in tissue repair and regeneration.[10] Tβ4 is released from cells, such as platelets and macrophages, at sites of injury and acts in a paracrine and autocrine manner to orchestrate a complex healing response.[11][12]

Key Extracellular Roles:

-

Wound Healing: Tβ4 accelerates wound healing in various tissues, including the skin, cornea, and heart.[13][14][15] It promotes the migration of keratinocytes, endothelial cells, and fibroblasts to the wound site, enhances collagen deposition, and increases the rate of re-epithelialization.[15] Clinical trials have shown that topical application of Tβ4 accelerates the repair of pressure ulcers, stasis ulcers, and epidermolysis bullosa wounds.[13][16]

-

Angiogenesis: Tβ4 is a potent pro-angiogenic factor.[17][18] It stimulates the migration, differentiation, and tube formation of endothelial cells, leading to the formation of new blood vessels.[19] This activity is crucial for supplying oxygen and nutrients to healing tissues.

-

Anti-inflammatory Effects: Tβ4 exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines and chemokines.[11][20] It can inhibit the activation of the master inflammatory transcription factor, NF-κB, by preventing the phosphorylation of its inhibitory protein IκB.[11][16]

-

Cardiac Repair and Protection: Tβ4 has shown remarkable promise in the context of cardiac injury. It can protect cardiomyocytes from death, stimulate the migration of cardiac progenitor cells, and promote neovascularization in the heart following ischemic injury.[1][21][22][23]

-

Fibrosis Reduction: Tβ4 can reduce scar formation and fibrosis in various organs by decreasing the number of myofibroblasts at the wound site.[11]

Extracellular Signaling Pathways

The extracellular effects of Tβ4 are mediated through its interaction with cell surface receptors and the subsequent activation of intracellular signaling cascades. While a specific high-affinity receptor has yet to be definitively identified, the β-subunit of ATP synthase has been proposed as a candidate, which would enable Tβ4 to signal through purinergic receptors.[24][25] Several key signaling pathways have been implicated in Tβ4's extracellular functions:

-

PI3K/Akt Pathway: This pathway is crucial for Tβ4-induced cell survival, migration, and angiogenesis.[11]

-

Notch Signaling: Tβ4 can induce angiogenesis in human umbilical vein endothelial cells (HUVECs) through the Notch signaling pathway.[11][19]

-

NF-κB Pathway: Tβ4's anti-inflammatory effects are, in part, mediated by its ability to suppress the activation of the NF-κB pathway.[11]

-

Wnt/β-catenin Pathway: This pathway is involved in Tβ4-mediated hair follicle development.[11]

Caption: Workflow for the actin sequestration (polymerization inhibition) assay.

Boyden Chamber Cell Migration Assay

This assay is used to quantify the chemotactic effect of Tβ4 on various cell types.

Materials:

-

Boyden chamber apparatus with porous membranes (pore size selected based on cell type)

-

Cell culture medium (serum-free for starvation)

-

Chemoattractant (this compound)

-

Cells of interest (e.g., keratinocytes, endothelial cells)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Harvest cells and resuspend in serum-free medium.

-

Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Add medium containing the desired concentration of Tβ4 to the lower chamber.

-

Add the cell suspension to the upper chamber of the insert.

-

Incubate for a time sufficient for cell migration (e.g., 4-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

dot

Caption: Workflow for the Boyden chamber cell migration assay.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of Tβ4 to induce the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Growth factor-reduced Matrigel or similar basement membrane extract

-

96-well plate

-

Microscope

Protocol:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Allow the Matrigel to polymerize at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing the desired concentration of Tβ4.

-

Seed the HUVEC suspension onto the polymerized Matrigel.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches.

dot

Caption: Workflow for the HUVEC tube formation assay.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more physiologically relevant model to study angiogenesis.

Materials:

-

Thoracic aorta from a rat or mouse

-

Culture medium (e.g., DMEM or M199)

-

Matrigel or collagen gel

-

Culture plates

-

Surgical instruments

-

Microscope

Protocol:

-

Aseptically dissect the thoracic aorta and clean it of surrounding connective tissue.

-

Cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a layer of Matrigel or collagen gel in a culture plate.

-

Allow the gel to polymerize.

-

Add culture medium containing the desired concentration of Tβ4.

-

Incubate for several days, changing the medium as needed.

-

Monitor the sprouting of new microvessels from the aortic rings daily using a microscope.

-

Quantify the extent of sprouting by measuring the length and number of sprouts.

dot

Caption: Workflow for the aortic ring sprouting assay.

Conclusion

This compound stands out as a remarkable peptide with a clear dichotomy in its functions. Intracellularly, it is a master regulator of the actin cytoskeleton, essential for fundamental cellular processes. Extracellularly, it transforms into a potent signaling molecule that orchestrates complex regenerative responses, including wound healing, angiogenesis, and inflammation modulation. The ongoing elucidation of its mechanisms of action and the promising results from preclinical and clinical studies highlight the significant therapeutic potential of Tβ4 in a wide range of clinical applications, from chronic wounds to cardiovascular diseases. This guide provides a solid foundation for researchers and drug development professionals to further explore and harness the multifaceted capabilities of this intriguing peptide.

References

- 1. a4m.com [a4m.com]

- 2. Protocol for tyramide signal amplification immunohistochemical detection of Notch1 signaling in the vascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout [bio-protocol.org]

- 7. Polymerization of actin from the this compound complex initiated by the addition of actin nuclei, nuclei stabilizing agents or myosin S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the interaction between G-actin and this compound by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout [en.bio-protocol.org]

- 14. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 16. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 18. pollardlab.yale.edu [pollardlab.yale.edu]

- 19. Aortic ring assay [protocols.io]

- 20. This compound Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The control of actin nucleotide exchange by this compound and profilin. A potential regulatory mechanism for actin polymerization in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thymosin-β4-mediated therapeutic neovascularization: role of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interaction of G-actin with this compound and its variants thymosin beta 9 and thymosin beta met9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

Thymosin Beta 4: A Technical Guide to its Discovery, Function, and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that has evolved in scientific understanding from a putative thymic hormone to a critical intracellular regulator of actin polymerization and a potent extracellular mediator of tissue repair and regeneration. Initially isolated from the thymus gland, its ubiquitous presence and high concentration in virtually all mammalian cells, particularly in platelets and motile cells, foreshadowed its fundamental role in cell biology. The discovery of its function as the primary G-actin sequestering protein marked a significant paradigm shift, establishing it as a key component of cytoskeletal dynamics. Subsequent research revealed its "moonlighting" capabilities as a secreted signaling molecule that orchestrates complex processes such as angiogenesis, wound healing, and the modulation of inflammation. This technical guide provides a comprehensive overview of the discovery and timeline of Tβ4 research, details key experimental protocols, presents quantitative data from seminal studies, and illustrates the signaling pathways through which it exerts its pleiotropic effects.

Discovery and Timeline of Research

The journey of this compound from an obscure thymic peptide to a promising therapeutic agent is marked by key discoveries that have progressively unveiled its multifaceted nature.

The Early Years: A Thymic Hormone (1960s-1981) The story begins with the work of Allan L. Goldstein and Abraham White, who first described thymosins as a family of hormone-like peptides isolated from calf thymus, believed to be involved in immune system development.[1][2][3] Tβ4 was identified as one of several peptides within a preparation known as Thymosin Fraction 5.[4]

Characterization and Sequencing (1982) In 1982, T.L. Low and Allan L. Goldstein published the complete amino acid sequence of bovine Tβ4.[5][6] They determined it was a 43-amino acid peptide with an acetylated N-terminus, a molecular weight of 4982 Da, and an isoelectric point of 5.1.[5][6] This foundational work provided the essential molecular identity for all subsequent research. Shortly thereafter, human Tβ4 was isolated and found to have an identical sequence to its bovine counterpart, highlighting its highly conserved nature.[7][8]

A Paradigm Shift: The Actin-Sequestering Protein (1991) The perception of Tβ4 changed dramatically in the early 1990s with the discovery that it is the primary G-actin (globular actin) sequestering protein in many cell types.[9][10][11] This finding repositioned Tβ4 from a specialized immune modulator to a fundamental regulator of the actin cytoskeleton, a structure essential for cell motility, division, and maintenance of shape. This intracellular role explained its high concentration (up to 0.5 mM) in the cytoplasm of most cells.[9]

The "Moonlighting" Era: Extracellular Functions (Late 1990s - Present) Despite lacking a classical signal peptide for secretion, research in the late 1990s began to uncover potent extracellular roles for Tβ4. It was found to be released from platelets at sites of injury and to be abundant in wound fluid.[6][12][13][14] This led to the discovery of its roles in:

-

Wound Healing: Topical and systemic administration of Tβ4 was shown to accelerate dermal wound repair by promoting re-epithelialization, collagen deposition, and wound contraction.[15][16]

-

Angiogenesis: Tβ4 was identified as a pro-angiogenic factor, capable of stimulating endothelial cell migration and the formation of new blood vessels.[5][17] This activity was later mapped to its central actin-binding domain.[17]

-

Anti-inflammatory and Anti-fibrotic Effects: The N-terminal tetrapeptide of Tβ4, Ac-SDKP, was found to possess potent anti-inflammatory and anti-fibrotic activities, distinct from the full-length peptide's other functions.[3][18]

Modern Research: Clinical Development and the "Exerkine" (2000s - Present) The diverse regenerative activities of Tβ4 propelled it into clinical development as a therapeutic agent, with trials for dermal wounds, corneal repair (as RGN-259), and cardiac damage.[1][19][20] Most recently, Tβ4 was identified as an "exerkine"—a factor secreted from muscle tissue during exercise—suggesting a role in systemic physiological crosstalk.[5][15][19][21][22][23]

Mandatory Visualization 1: Research Timeline

Caption: A timeline of key discoveries in this compound research.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported during the characterization and functional analysis of Tβ4.

Table 1: Physicochemical and Biochemical Properties of this compound

| Parameter | Reported Value | Source(s) |

| Amino Acid Residues | 43 | [13] |

| Molecular Weight (Da) | 4921 - 4982 | [6][9] |

| Isoelectric Point (pI) | 5.1 | [6] |

| N-Terminus | Acetylated (Ac-Ser) | [6] |

| Binding Stoichiometry | 1:1 with G-actin | [10] |

| Dissociation Constant (Kd) for ATP-G-actin | 0.1 - 3.9 µM | [3] |

| Dissociation Constant (Kd) for ADP-G-actin | 80 - 100 µM | [3] |

| Dissociation Constant (Kd) for Platelet G-actin | 0.4 - 0.7 µM | [24] |

Table 2: Reported Concentrations of this compound in Human Tissues and Fluids

| Sample Type | Reported Concentration | Notes | Source(s) |

| Platelets | ~320,000 copies/cell (~560 µM) | Highest concentration of any cell type. | [2][24] |

| Polymorphonuclear Leukocytes | 409 fg/cell | High concentration, reflecting motility. | [25] |

| Mononuclear Leukocytes | 267 fg/cell | High concentration. | [25] |

| Whole Blood (Extract) | 16.3 µg/mL | Reflects high content in blood cells. | [25] |

| Plasma | < 0.04 µg/mL | Very low in circulation unless released. | [25] |

| Serum (after 24h clotting) | 2.1 µg/mL | Demonstrates release from activated platelets. | [25] |

| Newborn Saliva | ~2.0 nmol/mL | Significantly higher than in adults. | [26] |

| Wound Fluid | High / Abundant | Released by platelets at injury sites. | [6][10][13][14] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments in Tβ4 research. These are not exhaustive protocols but provide the principles and key parameters for replication.

Isolation and Purification from Tissue

The original method for isolating Tβ4 relied on multi-step chromatography from tissue homogenates. Modern methods primarily use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for its high resolution and reproducibility.

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile).

-

Methodology Outline:

-

Tissue Homogenization: Tissue (e.g., calf thymus, spleen) is homogenized in an acidic solution (e.g., perchloric acid) to precipitate larger proteins and prevent proteolysis.[4]

-

Centrifugation: The homogenate is centrifuged to pellet the acid-insoluble material. The supernatant, containing small peptides like Tβ4, is collected.

-

Neutralization: The acidic supernatant is neutralized (e.g., with potassium hydroxide) to prepare it for HPLC.

-

RP-HPLC Separation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250mm, 5 µm particle size).[27]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from ~5% Mobile Phase B to ~60% Mobile Phase B is run over 30-60 minutes to elute the peptides.[27]

-

Detection: Elution is monitored by UV absorbance at 210-220 nm, which detects the peptide backbone.

-

-

Fraction Collection & Verification: Fractions corresponding to the Tβ4 peak are collected. Purity is verified by analytical HPLC, mass spectrometry (to confirm mass), and amino acid analysis or sequencing.

-

Mandatory Visualization 2: Tβ4 Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

N-Terminal Amino Acid Sequencing (Edman Degradation)

This classical method was used to determine the primary structure of Tβ4.

-

Principle: The Edman degradation sequentially removes one amino acid at a time from the N-terminus of a peptide. The cleaved, modified amino acid is then identified by chromatography.

-

Methodology Outline:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the free N-terminal amino group.

-

Cleavage: The sample is treated with anhydrous acid (e.g., TFA). This cleaves the first peptide bond, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion & Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using HPLC.

-

Cycle Repetition: The shortened peptide (now with a new N-terminus) is subjected to another cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence. This process was automated for the sequencing of Tβ4.[6][12]

-

Actin Sequestration (DNase I Inhibition Assay)

This is the primary functional assay used to quantify the actin-sequestering activity of Tβ4.

-

Principle: Pancreatic DNase I binds with very high affinity to monomeric G-actin, which inhibits its enzymatic activity.[8] Tβ4 sequesters G-actin, preventing it from binding to and inhibiting DNase I. Therefore, the amount of Tβ4 can be quantified by measuring the restoration of DNase I activity.

-

Methodology Outline:

-

Reagents:

-

Purified G-actin

-

Purified DNase I

-

DNA substrate (e.g., from salmon sperm)

-

Tβ4 sample

-

Reaction buffer (e.g., Tris buffer with MgSO₄ and CaCl₂)

-

-

Procedure:

-